1,3-Dipropylimidazolidin-2-one

Description

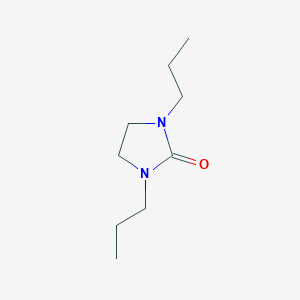

Structure

2D Structure

3D Structure

Properties

CAS No. |

40424-22-4 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1,3-dipropylimidazolidin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-3-5-10-7-8-11(6-4-2)9(10)12/h3-8H2,1-2H3 |

InChI Key |

NFJSYLMJBNUDNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(C1=O)CCC |

Origin of Product |

United States |

Spectroscopic Analysis and Advanced Analytical Techniques for 1,3 Dipropylimidazolidin 2 One

Principles of Molecular Structure Elucidation Through Spectroscopic Data Integration

The elucidation of a molecule's structure is a complex process that relies on piecing together information from various analytical techniques. openreview.netyoutube.com No single method is typically sufficient to determine a complete and unambiguous structure. Instead, scientists utilize a multi-modal approach, integrating data from several spectroscopic methods to build a comprehensive picture of the molecule's atomic arrangement and connectivity. openreview.netintertek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information on the chemical environment, connectivity, and topology of the molecular framework. ceitec.cz

¹H NMR Chemical Shift and Coupling Pattern Analysis of Proton Environments

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum for 1,3-Dipropylimidazolidin-2-one is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule, taking into account its molecular symmetry.

The N-propyl groups contain three distinct sets of protons: the terminal methyl (CH₃) group, the adjacent methylene (B1212753) (CH₂) group, and the methylene group directly attached to the nitrogen atom (N-CH₂). The imidazolidinone ring contains a single type of methylene proton environment (ring CH₂), as the two CH₂ groups are chemically equivalent.

The expected chemical shifts, multiplicities, and integrations are detailed in the table below. The chemical shift (δ) indicates the electronic environment of the protons, with protons near electronegative atoms like nitrogen appearing further downfield. The multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons and follows the n+1 rule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration (Number of Protons) |

|---|---|---|---|

| Ring-CH₂ | ~3.3 | Singlet (s) | 4H |

| N-CH₂ (Propyl) | ~3.2 | Triplet (t) | 4H |

| Propyl-CH₂ | ~1.5 | Sextet | 4H |

| CH₃ | ~0.9 | Triplet (t) | 6H |

¹³C NMR Chemical Shift and Multiplicity Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within a molecule. ceitec.cz For the symmetric this compound, five distinct carbon signals are expected. These correspond to the carbonyl carbon (C=O), the two equivalent ring carbons, and the three unique carbons of the two equivalent propyl chains.

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms. The carbonyl carbon is significantly deshielded and appears far downfield, while the sp³ hybridized carbons of the alkyl chains appear upfield. youtube.comlibretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| Ring-CH₂ | ~48 |

| N-CH₂ (Propyl) | ~43 |

| Propyl-CH₂ | ~21 |

| CH₃ | ~11 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Topology

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons within the propyl chains. Specifically, a cross-peak would be observed between the methyl (CH₃) protons (~0.9 ppm) and the adjacent methylene (propyl-CH₂) protons (~1.5 ppm), and another between the propyl-CH₂ protons (~1.5 ppm) and the N-CH₂ protons (~3.2 ppm). The ring-CH₂ protons would not show any COSY correlations as they have no adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.comsdsu.edu It is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. The expected correlations are listed in the table below.

| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |

|---|---|---|

| ~3.3 | ~48 | Ring-CH₂ |

| ~3.2 | ~43 | N-CH₂ (Propyl) |

| ~1.5 | ~21 | Propyl-CH₂ |

| ~0.9 | ~11 | CH₃ |

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is critical for connecting molecular fragments. Key expected HMBC correlations for this compound would include:

The N-CH₂ protons (~3.2 ppm) showing a correlation to the carbonyl carbon (~165 ppm).

The ring-CH₂ protons (~3.3 ppm) also showing a correlation to the carbonyl carbon (~165 ppm).

The ring-CH₂ protons (~3.3 ppm) correlating to the N-CH₂ carbon of the propyl group (~43 ppm).

The CH₃ protons (~0.9 ppm) correlating to the N-CH₂ carbon (~43 ppm), confirming the structure of the propyl chain.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by absorptions corresponding to its urea (B33335) and alkyl components.

The most prominent and diagnostic peak would be the C=O (carbonyl) stretch of the cyclic urea group. This absorption is typically very strong and sharp. For a similar compound, 1,3-dimethyl-2-imidazolidinone (B1670677), this band appears around 1688 cm⁻¹. researchgate.net Other key absorptions include the C-H stretching vibrations from the propyl and ring methylene groups, and C-N stretching vibrations.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong/Medium |

| C=O Stretch (Urea) | 1650 - 1700 | Very Strong |

| CH₂ Bend | ~1465 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of UV or visible light. sharif.edu The parts of a molecule that absorb this light are known as chromophores.

In this compound, the sole chromophore is the carbonyl group (C=O) of the urea moiety. This group contains non-bonding (n) electrons on the oxygen atom and π electrons in the double bond. Consequently, it can undergo a weak n → π* (n to pi-star) electronic transition. For saturated amides and related structures that lack further conjugation, this absorption typically occurs in the range of 210-220 nm. Since there are no conjugated π-systems in the molecule, no significant absorption is expected in the longer wavelength UV or visible regions of the spectrum. This indicates that the compound is colorless.

Analysis of Absorption Spectra and Band Assignments

The absorption spectrum of this compound, like other cyclic ureas, is characterized by distinct bands in the infrared (IR) and ultraviolet-visible (UV-Vis) regions, which correspond to specific molecular vibrations and electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum is particularly informative for identifying the functional groups within the molecule. The most prominent absorption band is associated with the carbonyl group (C=O) stretching vibration. For cyclic ureas, this band typically appears in the region of 1680-1720 cm⁻¹. The exact wavenumber is influenced by the ring strain and the electronic effects of the substituents on the nitrogen atoms. The presence of the propyl groups is confirmed by the characteristic C-H stretching vibrations of the alkyl chains, which are observed in the 2850-3000 cm⁻¹ region. Additional bands corresponding to C-N stretching and CH₂ bending vibrations are also present in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: In the UV-Vis region, this compound is expected to exhibit absorption bands corresponding to electronic transitions within the urea chromophore. Urea itself shows a weak absorption band around 200-220 nm, which is attributed to an n → π* transition of the carbonyl group. nist.gov The absorption characteristics of this compound are anticipated to be in a similar range, although the exact wavelength and intensity of the absorption maximum can be influenced by the solvent polarity and the alkyl substituents. researchgate.netresearchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1680-1720 | Strong |

| Alkyl (C-H) | Stretching | 2850-3000 | Medium-Strong |

| C-N | Stretching | 1250-1350 | Medium |

| CH₂ | Bending (Scissoring) | ~1465 | Medium |

Application of Multivariate Spectroscopic Methods for Mixture Analysis

In complex matrices where this compound may be present with other structurally similar compounds or impurities, univariate spectroscopic analysis may not be sufficient for accurate quantification. Multivariate spectroscopic methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, offer powerful tools for resolving complex spectral data and quantifying individual components in a mixture. conicet.gov.ardiva-portal.org

These chemometric techniques can analyze the entire spectrum, capturing subtle variations that are not apparent in a simple peak-height or peak-area analysis. nottingham.ac.uk For instance, in a reaction mixture containing residual starting materials or byproducts, multivariate analysis of Raman or NIR spectra can be employed to build a robust calibration model. researchgate.net This model can then be used to predict the concentration of this compound in unknown samples with high accuracy and precision, even in the presence of overlapping spectral features from other components. rsc.org The successful application of these methods relies on the careful design of the calibration set, which should encompass the expected concentration range of all components and potential sources of variability. ethz.ch

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. chemguide.co.uk In a typical electron ionization (EI) mass spectrum, the molecule will generate a molecular ion (M⁺•), which corresponds to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. For this compound, fragmentation is expected to occur at the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragmentation pathways for similar cyclic amides and ureas include the loss of the alkyl side chains and cleavage of the imidazolidinone ring. libretexts.orgresearchgate.net

Key fragmentation pathways would likely involve:

Loss of a propyl radical: This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 43]⁺.

Loss of propene: A McLafferty-type rearrangement could lead to the loss of a neutral propene molecule, giving a fragment ion at [M - 42]⁺.

Ring cleavage: The imidazolidinone ring can undergo cleavage to produce characteristic fragment ions. For example, cleavage across the C-N bonds could lead to the formation of ions containing the carbonyl group and parts of the alkyl chains. slideshare.netlibretexts.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺• | C₉H₁₈N₂O⁺• | 170 |

| [M - C₃H₇]⁺ | [M - propyl]⁺ | 127 |

| [M - C₃H₆]⁺ | [M - propene]⁺ | 128 |

| [C₄H₇N₂O]⁺ | Ring fragment | 99 |

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

Reaction Mechanisms and Pathways Involving 1,3 Dipropylimidazolidin 2 One

Fundamental Concepts of Reaction Mechanisms in Organic Chemistry

In organic chemistry, a reaction mechanism provides a detailed, step-by-step description of how a chemical reaction occurs. It illustrates the sequence of bond-breaking and bond-forming events, the movement of electrons, and the formation of any intermediates or transition states. Understanding these mechanisms is crucial for predicting the products of reactions, controlling reaction pathways, and synthesizing new molecules.

Key concepts that underpin organic reaction mechanisms include:

Bond Fission : The cleavage of a covalent bond can occur in two ways. In homolytic fission , the bond breaks symmetrically, with each atom retaining one of the bonding electrons, resulting in the formation of highly reactive species called free radicals. This process is common in reactions initiated by UV light or high temperatures. In heterolytic fission , the bond breaks asymmetrically, with one atom taking both bonding electrons, leading to the formation of a cation and an anion. This is more common in polar solvents.

Electrophiles and Nucleophiles : Most organic reactions involve the interaction between an electron-rich species (a nucleophile) and an electron-deficient species (an electrophile). A nucleophile ("nucleus-loving") is a reagent that donates a pair of electrons to form a new covalent bond. A electrophile ("electron-loving") is a reagent that accepts a pair of electrons.

Reaction Intermediates : These are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Common intermediates include carbocations, carbanions, free radicals, and carbenes. Their stability often dictates the preferred pathway of a reaction.

Types of Organic Reactions : Organic reactions are broadly classified into several categories:

Addition Reactions : Two molecules combine to form a single product, typically involving the breaking of a pi (π) bond in one of the reactants.

Elimination Reactions : A single reactant splits into two products, often resulting in the formation of a π bond. It is the reverse of an addition reaction.

Substitution Reactions : One atom or group in a molecule is replaced by another atom or group.

Rearrangement Reactions : The carbon skeleton or functional groups of a molecule are rearranged to form a structural isomer of the original molecule.

The flow of electrons during these reactions is conventionally depicted using curved arrows, which originate from the source of electrons (e.g., a lone pair or a bond) and point to the electron sink (e.g., an atom that can accept electrons).

Participation in Cycloaddition Reactions (e.g., [3+2] cycloadditions of related imidazoles)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. A [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a concerted pericyclic reaction between a 1,3-dipole and a "dipolarophile" to form a five-membered ring. wikipedia.orgorganic-chemistry.org The 1,3-dipole is a molecule with a delocalized π-electron system across three atoms, possessing a separation of charge. nih.gov

While 1,3-Dipropylimidazolidin-2-one, being a saturated heterocycle, does not directly act as a 1,3-dipole or dipolarophile in its ground state, its derivatives or related structures can participate in such reactions. For instance, azomethine ylides, which can be generated from imidazolidines, are classic 1,3-dipoles used in [3+2] cycloadditions to build complex nitrogen-containing heterocycles. rsc.orgmdpi.com Similarly, imidazoles and their derivatives are known to undergo various cycloaddition reactions. acs.orgwjpsonline.com

In a related context, specific exo-imidazolidin-2-one dienes have been synthesized and shown to be highly reactive in Diels-Alder ([4+2]) cycloadditions, demonstrating the utility of the imidazolidinone scaffold in forming more complex cyclic systems. nih.gov The imidazolidinone ring can also be formed through cycloaddition reactions; for example, 2-vinylaziridines undergo palladium-catalyzed cycloadditions with isocyanates to yield imidazolidin-2-ones. organic-chemistry.org

The general mechanism of a 1,3-dipolar cycloaddition is believed to be a concerted process where the two new sigma bonds are formed simultaneously, although not necessarily at the same rate. The regioselectivity and stereoselectivity of the reaction are governed by the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile. nih.gov

Role in Complex Reaction Sequences and Cascade Reactions

This compound and related cyclic ureas can be integral components in complex reaction sequences and cascade reactions. A cascade reaction (or tandem or domino reaction) is a process where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Such reactions are highly efficient as they reduce the number of steps, purifications, and waste generated.

Imidazolidin-2-ones are often the target products of elegant cascade sequences. For example:

Palladium-catalyzed cascade reactions have been developed to synthesize complex quinoline (B57606) derivatives where cyclic ureas could be incorporated or used as directing groups. mdpi.com

The synthesis of functionalized imidazolidine-2-thiones, structurally similar to -ones, has been achieved through domino reactions involving N-heterocyclic carbene (NHC) catalysis. rsc.org

Tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascades involving related oxadiazoles (B1248032) have been used to construct complex alkaloids, showcasing how heterocyclic precursors can initiate powerful bond-forming sequences. nih.gov

Cyclic ureas can also act as precursors or substrates in multi-step transformations. Site-selective C(sp³)–H arylation has been demonstrated on cyclic amine-derived ureas through photoredox-mediated hydrogen atom transfer catalysis, indicating their role as substrates in complex functionalization reactions. researchgate.net Additionally, the synthesis of imidazolidin-2-ones can be achieved through cascade reactions, such as the condensation/cyclization of monoimino derivatives of diacetyl with isocyanates. nih.gov These examples highlight the versatility of the cyclic urea (B33335) scaffold in facilitating or undergoing complex, multi-step chemical transformations.

Computational Chemistry and Theoretical Studies of 1,3 Dipropylimidazolidin 2 One

Structure-Property Relationship (SPR) Studies Derived from Computational Data

For a molecule like 1,3-Dipropylimidazolidin-2-one, a theoretical structure-property relationship study would typically involve the calculation of the parameters outlined in the hypothetical data table below.

Table 1: Hypothetical Computationally Derived Molecular Properties for Structure-Property Relationship Analysis of this compound.

| Molecular Property | Calculated Value | Significance in Structure-Property Relationship |

| Electronic Properties | ||

| Dipole Moment | Influences solubility in polar solvents, and intermolecular interactions. | |

| HOMO Energy | Relates to the electron-donating ability and susceptibility to electrophilic attack. | |

| LUMO Energy | Relates to the electron-accepting ability and susceptibility to nucleophilic attack. | |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | |

| Structural Properties | ||

| Molecular Surface Area | Affects the extent of intermolecular interactions and physical state. | |

| Molecular Volume | Relates to density and packing in the solid state. | |

| Bond Lengths (e.g., C=O, C-N) | Provides insight into bond strength and reactivity of functional groups. | |

| Bond Angles (e.g., N-C-N) | Determines the overall molecular geometry and steric hindrance. |

The findings from such computational studies would allow researchers to predict the behavior of this compound in various chemical and physical contexts. For instance, the calculated dipole moment would offer a quantitative measure of its polarity, which is a key determinant of its solubility and miscibility with other substances. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding its chemical reactivity, with the HOMO-LUMO energy gap providing a measure of its stability.

While specific research on this compound is lacking, studies on other N,N'-dialkylimidazolidinones could provide qualitative insights into its expected properties. The presence of the two propyl groups would be expected to influence its steric and electronic properties compared to analogs with smaller or larger alkyl chains. However, without dedicated computational studies, a detailed and quantitative structure-property relationship for this compound cannot be definitively established.

Applications of 1,3 Dipropylimidazolidin 2 One in Advanced Chemical Research

Role as a High-Boiling Polar Aprotic Solvent in Organic Reactions

1,3-Dipropylimidazolidin-2-one is expected to be a highly effective polar aprotic solvent, a class of solvents that possess a large dipole moment and a high dielectric constant but lack acidic protons. mitsuichemicals.com These characteristics make them particularly suitable for a variety of organic reactions, especially those involving polar transition states or anionic nucleophiles. The propyl groups in this compound, being larger than the methyl groups in DMI, may influence its physical properties such as viscosity and melting point, but the fundamental solvent characteristics are expected to remain similar.

Owing to its anticipated high polarity, this compound should exhibit excellent solubility for a wide range of substances. Its analogue, DMI, is known to dissolve many organic compounds and a variety of inorganic salts. mitsuichemicals.commitsuichemicals.com This broad dissolving power is crucial for creating homogeneous reaction mixtures, which is essential for efficient chemical transformations.

Table 1: Expected Solubility of Various Compounds in this compound (based on data for DMI)

| Class of Compound | Solubility | Rationale |

| Organic Compounds | ||

| Polymers (e.g., Polystyrene, PVC) | High | The polar nature of the solvent can interact favorably with polar segments of polymer chains. |

| Sugars and Carbohydrates | Moderate to High | The presence of multiple polar functional groups in sugars allows for strong interactions with the polar solvent. |

| Carboxylic Acids and Alcohols | High | These compounds can engage in dipole-dipole interactions with the solvent. |

| Hydrocarbons | Low | The nonpolar nature of hydrocarbons leads to poor interaction with the highly polar solvent. |

| Inorganic Compounds | ||

| Alkali Metal Halides (e.g., LiCl, KI) | High | The high dielectric constant of the solvent helps to solvate and stabilize the ions. |

| Transition Metal Salts | Moderate to High | The ability to coordinate with metal ions enhances solubility. |

| Inorganic Oxides | Low | The strong lattice energy of inorganic oxides makes them difficult to dissolve in most solvents. |

This table is an estimation based on the known solubility characteristics of 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI).

Polar aprotic solvents like this compound are known to significantly influence the rates of chemical reactions, particularly nucleophilic substitution reactions (SN2). libretexts.org In SN2 reactions, a polar aprotic solvent can solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) relatively "naked" and more reactive. nih.gov This leads to a substantial increase in the reaction rate compared to reactions run in protic solvents, where the nucleophile is heavily solvated through hydrogen bonding.

This compound belongs to the same family as DMI and can be compared to other common polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Table 2: Comparison of Physical Properties of Polar Aprotic Solvents

| Property | This compound (Estimated) | 1,3-Dimethyl-2-imidazolidinone (DMI) | Dimethyl Sulfoxide (DMSO) |

| Molar Mass ( g/mol ) | 170.25 | 114.15 | 78.13 |

| Boiling Point (°C) | > 222 | 222 | 189 |

| Melting Point (°C) | < 7.5 | 7.5 | 18.5 |

| Dielectric Constant | High | High | 47 |

| Dipole Moment (D) | High | High | 3.96 |

Data for DMI and DMSO are from established sources. mitsuichemicals.comnih.gov Properties for this compound are estimated based on trends observed in homologous series.

Compared to DMI, this compound is expected to have a higher boiling point and likely a lower melting point due to the longer alkyl chains, which can disrupt crystal packing. Its larger size may lead to slightly lower viscosity compared to DMI at the same temperature. In comparison to DMSO, both DMI and its dipropyl analogue are expected to have higher boiling points and greater chemical stability, especially in the presence of strong bases. mitsuichemicals.com

The high boiling point and stability of this compound would make it an excellent solvent for reactions requiring elevated temperatures in the absence of water. These include certain types of polymerizations, organometallic reactions, and the synthesis of fine chemicals and pharmaceuticals where the presence of water would be detrimental.

Applications in Materials Science and Polymer Chemistry

The properties of this compound also suggest its utility in the field of materials science and polymer chemistry.

In the synthesis of polymers such as polyurethanes, a high-boiling polar aprotic solvent can be advantageous. Polyurethane synthesis often involves the reaction of diisocyanates with polyols. mdpi.com A solvent like this compound can effectively dissolve the reactants and the growing polymer chains, facilitating a homogeneous reaction and leading to polymers with uniform properties. Its high boiling point allows for the reaction to be carried out at temperatures necessary to achieve high molecular weights and desired polymer structures. Furthermore, its chemical stability would prevent it from reacting with the highly reactive isocyanate monomers. mitsuichemicals.com

Use as a Component or Additive in Polymerization Processes

While specific data on the use of this compound as a direct monomer in polymerization is not extensively documented in current research, the role of cyclic ureas and related heterocyclic compounds as additives or modifiers in polymer science is an area of interest. These compounds can influence the physical and chemical properties of polymers. For instance, additives can act as clarifying agents, altering the crystallization behavior of polymers like polypropylene to enhance transparency google.com. In other contexts, functional polymers, such as poly(2-isopropenyl-2-oxazoline), which contains a related heterocyclic structure, serve as platforms for creating advanced materials through post-polymerization modification nih.govresearchgate.net. The pendant oxazoline groups, for example, are reactive and allow for the grafting of other molecules, creating polymers with tailored properties for biomedical applications nih.govresearchgate.net. The investigation of compounds like this compound could be explored for similar purposes, such as acting as a plasticizer, a stabilizer, or a reactive additive that can be incorporated into a polymer backbone to impart specific functionalities.

Development of Functional Materials Based on Imidazolidinone Scaffolds

The imidazolidinone scaffold is a privileged structure in the development of functional materials, particularly in the biomedical and pharmaceutical fields. nih.govresearchgate.net Its rigid, five-membered ring structure allows for the precise spatial arrangement of substituents, making it an excellent core for designing molecules with specific recognition capabilities. nih.gov In medicinal chemistry, these scaffolds are integral to a wide array of FDA-approved drugs. nih.gov

Beyond pharmaceuticals, imidazolidinone scaffolds are being explored for advanced functional materials. In tissue engineering, for example, scaffolds provide a temporary, three-dimensional structure that supports cell growth and tissue regeneration. nih.govmdpi.commdpi.com Materials like polycaprolactone (PCL) are often used for their biocompatibility and biodegradability. nih.gov The incorporation of functional units like imidazolidinones into such polymer matrices could introduce specific bioactive properties, enhance cell adhesion, or allow for the controlled release of therapeutic agents. mdpi.com The development of polyfunctionalized platforms based on these scaffolds is a key strategy in creating materials for applications such as bioactive peptidomimetic design. nih.gov

Catalytic Applications and Ligand Development

The imidazolidinone framework is a cornerstone in modern catalysis, serving both as a direct organocatalyst and as a foundational scaffold for designing sophisticated ligands for metal-catalyzed reactions. mdpi.comnih.gov

Employment as a Catalyst or Co-catalyst in Organic Transformations

Chiral imidazolidinones have emerged as powerful organocatalysts, most notably in the field of asymmetric aminocatalysis. researchgate.net These catalysts operate by reacting with α,β-unsaturated aldehydes or ketones to form a transient, chiral iminium ion. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, making it more susceptible to nucleophilic attack. nih.gov The stereochemical environment created by the chiral catalyst backbone directs the approach of the nucleophile, leading to the formation of one enantiomer of the product in excess. researchgate.net

MacMillan-type catalysts, which are based on a chiral imidazolidinone framework, are prime examples. They have been successfully used to catalyze a wide range of enantioselective transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions. nih.gov For instance, second-generation MacMillan catalysts have been shown to dramatically accelerate the reaction between nitrones and arylpropionaldehydes to afford highly functionalized 4-isoxazolines with excellent enantiomeric ratios. nih.gov

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| First-Gen MacMillan (hydrochloride) | Room Temp. | <0.5 | 99 | 96/4 |

| Second-Gen MacMillan (hydrochloride) | Room Temp. | <0.5 | 99 | >96/4 |

| Second-Gen MacMillan (hydrochloride) | -10 | 2 | 99 | >99/1 |

Design of Imidazolidinone-Based Ligands for Metal-Catalyzed Reactions

Imidazolidin-2-ones are valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized transition metal catalysis. nih.govsuny.edu The synthesis typically involves the reduction of the carbonyl group of the imidazolidin-2-one to a methylene (B1212753) group, followed by further transformations to yield an imidazolinium salt. This salt is the direct precursor to the NHC ligand. Deprotonation of the C2-proton of the imidazolinium salt generates the free carbene, which is a strong σ-donor ligand that forms highly stable bonds with transition metals. scripps.edu

The resulting saturated backbone NHC ligands (often referred to as SIMes, SIPr, etc., based on their N-substituents) offer enhanced stability and different steric and electronic properties compared to their unsaturated imidazolium-based counterparts. nsf.gov The N,N'-substituents on the imidazolidinone ring, such as the propyl groups in this compound, play a crucial role in tuning the properties of the resulting NHC ligand. These substituents can create a specific chiral pocket around the metal center, influencing the selectivity of the catalytic reaction. nih.gov

Influence on Chemo-, Regio-, and Stereoselectivity in Catalytic Systems

The structure of imidazolidinone-based catalysts and ligands provides a powerful tool for controlling the selectivity of chemical reactions. mdpi.com

Stereoselectivity : In organocatalysis, the inherent chirality of the imidazolidinone backbone is transferred to the transition state, effectively guiding the stereochemical outcome of the reaction. For example, in the alkylation of indoles with α,β-unsaturated aldehydes, chiral imidazolidinone catalysts can deliver products with high enantioselectivity. mdpi.com

Regioselectivity : The steric and electronic environment created by the catalyst can favor the formation of one constitutional isomer over another. In the reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, the choice and amount of an acid catalyst were found to significantly improve regioselectivity, leading exclusively to 4-substituted imidazolidin-2-ones by preventing the formation of the 5-substituted regioisomer. nih.gov

Chemoselectivity : In reactions involving substrates with multiple reactive sites, an imidazolidinone-based catalyst can direct the reaction to a specific functional group. The development of a formal [4+2] annulation of α,β-unsaturated aldehydes with imidazolidinones was found to be highly dependent on a Brønsted acid additive, which was essential to promote the desired annulation product over other potential pathways. nih.gov

Specific Catalytic Systems for Hydrofunctionalization and Oxazoline Synthesis

While the imidazolidinone scaffold is broadly applicable, its derivatives have been explored in specific catalytic transformations.

Hydrofunctionalization: This class of reactions involves the addition of an H-X bond across an unsaturated C-C bond. Catalytic hydroamination, the addition of an N-H bond, is a key method for synthesizing nitrogen-containing heterocycles. mdpi.com While many systems use late transition metals, imidazolidinone-based ligands can be employed to modulate the activity and selectivity of these metal catalysts. For instance, N-heterocyclic carbene ligands derived from imidazolidinones are used in palladium-catalyzed systems for reactions such as hydroamination. researchgate.net

Lack of Specific Research Data on this compound in Chemical Process Development

Chemical process development is a critical area of research that focuses on the optimization of chemical reactions and processes for industrial-scale manufacturing. This includes the selection of appropriate solvents, catalysts, and reaction conditions to ensure efficiency, safety, and cost-effectiveness. The physical and chemical properties of a solvent, such as its boiling point, polarity, and stability, are crucial factors in its selection for a particular process.

While general methods for the synthesis of imidazolidin-2-ones are well-documented, involving the reaction of diamines with phosgene or its equivalents, specific procedural details and optimization studies for this compound are not extensively reported. Similarly, its potential applications as a reaction solvent, a catalyst, or in other areas of chemical process development remain largely unexplored in published research.

The absence of detailed studies and corresponding data tables for this compound prevents a thorough analysis of its specific role and potential advantages in advanced chemical research and process development. Further investigation and dedicated research would be necessary to elucidate its properties and evaluate its performance in various chemical applications.

Future Research Directions and Emerging Trends in 1,3 Dipropylimidazolidin 2 One Chemistry

Development of Advanced Analytical Tools for In-Situ Monitoring

The ability to monitor chemical reactions in real-time is crucial for process optimization, understanding reaction kinetics, and ensuring safety. Future research is geared towards developing and adapting advanced analytical tools for the in-situ monitoring of reactions involving 1,3-Dipropylimidazolidin-2-one, both as a reactant and as a solvent.

Spectroscopic techniques are at the forefront of this research. The development of specialized probes for Fourier-transform infrared (FTIR) and Raman spectroscopy will enable the real-time tracking of changes in the vibrational modes of the carbonyl group in the imidazolidinone ring. This can provide valuable insights into reaction mechanisms and the formation of intermediates. Furthermore, in-situ nuclear magnetic resonance (NMR) spectroscopy is a promising avenue for studying complex reaction mixtures containing this compound, offering detailed structural information as the reaction progresses.

| Analytical Technique | Potential Application for this compound | Data Obtainable |

| In-situ FTIR/Raman | Monitoring reactions where the carbonyl group is involved | Reaction kinetics, intermediate formation |

| In-situ NMR | Analysis of complex reaction mixtures | Structural elucidation of products and byproducts |

| Process Mass Spectrometry | Real-time monitoring of volatile reactants and products | Reaction profiling and endpoint determination |

Exploration of New Catalytic Functions and Sustainable Processes

The inherent structure of this compound, with its nucleophilic nitrogen atoms and the capacity for hydrogen bonding, makes it a promising candidate for novel catalytic applications. Research is increasingly focused on leveraging these features in the context of sustainable chemistry.

One major area of exploration is its potential as an organocatalyst or a precursor to N-heterocyclic carbenes (NHCs). These NHCs can be effective catalysts for a variety of organic transformations, offering a metal-free alternative to traditional catalysts. Additionally, the ability of this compound and its derivatives to activate small molecules like carbon dioxide is being investigated for CO2 capture and utilization technologies.

| Catalytic Application | Role of this compound | Potential Sustainable Process |

| Organocatalysis | Precursor to N-heterocyclic carbene (NHC) catalysts | Metal-free synthesis of fine chemicals |

| CO2 Capture | Reversible reaction with carbon dioxide | Carbon capture and storage/utilization |

| Polymerization Catalyst | Initiator or co-catalyst in ring-opening polymerization | Synthesis of biodegradable polymers |

Integration into Complex Supramolecular Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct complex and functional molecular architectures. The urea (B33335) moiety within this compound is an excellent hydrogen bond donor and acceptor, making it an ideal building block for supramolecular assemblies.

Future research will likely explore the incorporation of this compound into self-assembling systems, such as organogels and liquid crystals. The directionality and strength of the hydrogen bonds can be tuned to control the macroscopic properties of these materials. Furthermore, its ability to act as a guest-binding molecule in host-guest chemistry is another area of interest, with potential applications in molecular recognition and sensing.

Application in Novel Materials Beyond Current Scope

The unique combination of polarity, thermal stability, and chemical reactivity of this compound makes it an attractive component for the development of novel materials with tailored properties. Research is expanding beyond its traditional use as a solvent to its incorporation as a functional monomer or additive in polymers and other advanced materials.

One promising direction is its use in the synthesis of high-performance polymers, where the imidazolidinone ring can impart improved thermal stability and solvent resistance. Its application as a component in electrolyte formulations for batteries and other electrochemical devices is also an active area of investigation, owing to its high dielectric constant and ability to dissolve a wide range of salts.

| Material Application | Function of this compound | Potential Advantage |

| High-Performance Polymers | Monomer or additive | Enhanced thermal and chemical resistance |

| Electrolyte Formulations | High-polarity solvent or additive | Improved ion conductivity and safety |

| Functional Coatings | Cross-linking agent or surface modifier | Enhanced adhesion and durability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.